N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

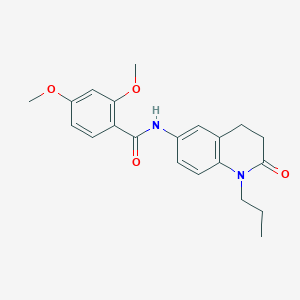

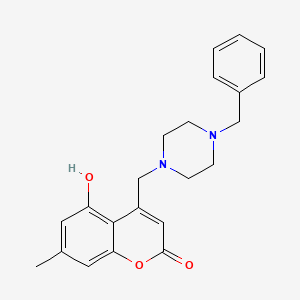

The compound “N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide” is a sulfonamide derivative with a 1,2,4-triazole ring attached. Sulfonamides are a group of compounds known for their antibacterial properties . The 1,2,4-triazole ring is a type of heterocycle that is often found in pharmaceuticals and agrochemicals .

Molecular Structure Analysis

The molecular structure of this compound would consist of a naphthalene ring (a type of polycyclic aromatic hydrocarbon), a sulfonamide group (-SO2NH2), and a 1,2,4-triazole ring. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis

As a sulfonamide derivative, this compound might exhibit similar reactivity to other sulfonamides, which typically involves the -SO2NH2 group. The 1,2,4-triazole ring might also participate in reactions specific to its structure .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the positions of the sulfonamide and 1,2,4-triazole groups on the naphthalene ring .Scientific Research Applications

Corrosion Inhibition for Mild Steel

N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide: (abbreviated as OAT ) has been investigated as a corrosion inhibitor for mild steel in hydrochloric acid (HCl) environments. Researchers modified the structure of a weaker corrosion inhibitor, 4-amino 1,2,4-triazole (AT), by attaching an octanoyl chain to create OAT. The resulting compound demonstrated remarkable corrosion inhibition efficiency, improving from 65% (for 10 mM AT) to 99% (for 0.3 mM OAT). OAT forms a self-assembled monolayer (SAM) on the steel surface through chemisorption, effectively protecting mild steel from corrosion .

Urease Inhibition

A study synthesized a library of 1,2,4-triazoles and evaluated their activities against urease. Although specific data on N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide is not directly available, insights gained from related compounds can be informative. Understanding the interaction of these molecules with urease may contribute to the development of novel urease inhibitors.

Antiproliferative Properties

While not directly studied for OAT , related 1,2,4-triazole derivatives have been explored for their antiproliferative activities. Investigating the potential of N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide in inhibiting cell proliferation could be an exciting avenue for future research.

Antimicrobial Activity

Although specific data on OAT is scarce, other 1,2,4-triazole derivatives have demonstrated antimicrobial properties. Researchers have synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, which may provide insights into the antimicrobial potential of similar compounds .

Metal Complex Formation

Exploring the coordination chemistry of N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide with metal ions could be valuable. Mixed-ligand chelates involving this compound might exhibit interesting properties. For instance, cobalt(II), nickel(II), copper(II), and zinc(II) complexes with related ligands have been synthesized and studied .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(1,2,4-triazol-4-yl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2S/c17-19(18,15-16-8-13-14-9-16)12-6-5-10-3-1-2-4-11(10)7-12/h1-9,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSCHPAPXQXYYGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NN3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4H-1,2,4-triazol-4-yl)-2-naphthalenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-Chloropyrimidin-2-yl)amino]-1-(2,5-dimethylfuran-3-yl)propan-1-ol](/img/structure/B2598227.png)

![2-[(Pyrrolidine-1-carbonyl)amino]acetic acid](/img/structure/B2598232.png)

![6-Methyl-2-[2-oxo-2-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethyl]pyridazin-3-one](/img/structure/B2598237.png)

![Ethyl 2-[(7-methyl-2-phenylimidazo[1,2-a]pyrimidin-5-yl)oxy]acetate](/img/structure/B2598239.png)

![4'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2598240.png)

![[(E)-[4-(difluoromethoxy)phenyl]methylideneamino]urea](/img/structure/B2598242.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2598245.png)